2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone
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Overview
Description
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone is an organic compound that features a bromine atom, a hydroxy group, and a methyl group attached to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-bromo-1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone: Similar structure but without the methyl group, which can affect its steric and electronic properties.
2-bromo-1-(4-hydroxy-7-methyl-1H-inden-5-yl)ethanone: The absence of the dihydro moiety can influence its reactivity and stability.
Uniqueness
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone is unique due to the presence of both the bromine atom and the hydroxy group on the indanone structure. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H13BrO2 |
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Molecular Weight |
269.13 g/mol |
IUPAC Name |
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone |
InChI |
InChI=1S/C12H13BrO2/c1-7-5-10(11(14)6-13)12(15)9-4-2-3-8(7)9/h5,15H,2-4,6H2,1H3 |
InChI Key |
UUTIAWXGCCRAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)O)C(=O)CBr |
Origin of Product |
United States |
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